Antimalarial Potency Against Plasmodium falciparum D6 Strain: Superior to Sulfadoxine
4-Amino-1,2-naphthoquinone demonstrated superior antimalarial activity against the sulfadoxine-vulnerable D6 strain of Plasmodium falciparum compared to the established clinical antimalarial sulfadoxine. The compound yielded an IC50 of 2263 ng/mL versus 2784 ng/mL for sulfadoxine under identical assay conditions, representing a quantifiable potency advantage [1]. Furthermore, the compound was significantly more active than unsubstituted 1,2-naphthoquinone against both the chloroquine-resistant W2 strain and the mefloquine-resistant D6 strain, confirming that the C4-amino substituent is a critical potency-enhancing structural feature within the 1,2-naphthoquinone class [1].
| Evidence Dimension | Antimalarial potency (IC50) against P. falciparum D6 strain |
|---|---|
| Target Compound Data | IC50 = 2263 ng/mL |
| Comparator Or Baseline | Sulfadoxine; IC50 = 2784 ng/mL |
| Quantified Difference | 4-Amino-1,2-naphthoquinone IC50 is 18.7% lower (more potent) than sulfadoxine |
| Conditions | In vitro P. falciparum D6 strain (mefloquine-resistant, sulfadoxine-vulnerable); assay as described in US Patent 5684035A |
Why This Matters
This direct comparison against a World Health Organization-recognized antimalarial provides procurement-relevant evidence that the 4-amino-1,2-naphthoquinone scaffold possesses intrinsic antiplasmodial activity exceeding that of a clinical sulfonamide comparator, justifying its selection as a lead scaffold over unsubstituted naphthoquinones in antimalarial discovery programs.
- [1] Kapadia, G. J. (1997). Antimalarial agents. US Patent 5,684,035A. Filed July 17, 1996, issued November 4, 1997. View Source
